molecular formula C13H21NO B14024211 3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one

3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one

Cat. No.: B14024211
M. Wt: 207.31 g/mol
InChI Key: SNVVFMQMGBTWPJ-UHFFFAOYSA-N
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Description

3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one (CAS: 2409699-18-7, molecular formula: C₁₃H₂₁NO) is a ketone derivative featuring a cyclohexene ring and a pyrrolidine moiety. The compound’s structure includes a propan-1-one backbone substituted at the 3-position with a cyclohex-3-enyl group and at the 1-position with a pyrrolidin-1-yl group. This arrangement confers unique steric and electronic properties, making it a subject of interest in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-cyclohex-3-en-1-yl-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C13H21NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-2,12H,3-11H2

InChI Key

SNVVFMQMGBTWPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCC2CCC=CC2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one typically involves the formation of the propanone backbone followed by substitution with the pyrrolidine ring and attachment of the cyclohexenyl moiety.

A general synthetic route can be outlined as follows:

  • Step 1: Preparation of the cyclohex-3-en-1-yl ketone intermediate.
  • Step 2: Nucleophilic substitution or amination with pyrrolidine to form the pyrrolidinyl-propanone structure.
  • Step 3: Purification and characterization.

Literature-Reported Synthetic Procedures

While direct literature specifically detailing the synthesis of this exact compound is limited, related synthetic methods for similar structures provide insight:

  • Ketone Formation: Cyclohexenyl ketones can be synthesized via Friedel-Crafts acylation or by oxidation of corresponding alcohols or alkenes under controlled conditions. For example, cyclohex-3-en-1-one derivatives are accessible through selective oxidation of cyclohexene precursors.

  • Pyrrolidine Substitution: Introduction of the pyrrolidine moiety often employs nucleophilic substitution reactions where the ketone or an activated intermediate (e.g., halogenated propanone) reacts with pyrrolidine under reflux conditions in an inert solvent such as dioxane or benzene, sometimes with acid or base catalysis to facilitate the reaction.

  • Catalyst and Conditions: Literature reports indicate the use of L-proline, pyridine, and trifluoroacetic acid as catalysts or additives to promote amination reactions under reflux for extended periods (e.g., 15 hours), followed by workup involving aqueous extraction and drying over magnesium sulfate or sodium sulfate.

  • Purification: The crude product is commonly purified by column chromatography using petroleum ether/ethyl acetate mixtures as eluents to isolate the target compound with high purity (typically >95%).

Example Synthetic Procedure (Adapted)

Step Reagents and Conditions Description Yield (%)
1 Cyclohex-3-en-1-one (or precursor), dry dioxane Dissolve ketone and pyrrolidine in dioxane -
2 Pyrrolidine (1 equiv), L-proline (1 equiv), pyridine (1 equiv), trifluoroacetic acid (1 equiv) Reflux mixture for 15 hours -
3 Cooling, solvent removal under reduced pressure Concentrate reaction mixture -
4 Add distilled water, stir at room temperature for 3 h Precipitate formation -
5 Filtration and drying under vacuum Isolate solid product 90-95%

This method is consistent with procedures for related pyrrolidinyl ketones.

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Preparation Data

Parameter Details
Starting Materials Cyclohex-3-en-1-one or derivative, pyrrolidine
Solvent Dry dioxane, benzene (depending on method)
Catalysts/Additives L-proline, pyridine, trifluoroacetic acid
Reaction Conditions Reflux, 15 hours
Workup Aqueous extraction, drying over MgSO4 or Na2SO4
Purification Column chromatography (petroleum ether/ethyl acetate)
Yield Typically 90-95%
Purity >95% (confirmed by HPLC or NMR)

Chemical Reactions Analysis

Types of Reactions

3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one with structurally and functionally related compounds, focusing on synthesis, reactivity, and substituent effects.

2-Cyclohexylidene-3-(pyrrolidin-1-yl)-3-thioxopropanenitrile (1n)

  • Structure : Features a cyclohexylidene group (saturated cyclohexane derivative) instead of cyclohexene, a thioxo (C=S) group replacing the ketone (C=O), and a nitrile (C≡N) at the terminal position.
  • Synthesis: Prepared via catalytic [4+1]-annulation of thioamides with carbenoid precursors, contrasting with the ketone-based synthetic routes typical for 3-cyclohex-3-en-1-yl derivatives.
  • Reactivity : The thioxo group enhances nucleophilic reactivity compared to the ketone in the target compound, making 1n more prone to thiol-mediated transformations.
  • Applications : Used in heterocycle synthesis, whereas the target compound’s applications remain underexplored .

1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one

  • Structure: Aryl-substituted propanone with phenyl and pyrenyl groups, lacking the pyrrolidine and cyclohexene motifs.
  • Electronic Properties: Extended π-conjugation from the pyrenyl group imparts fluorescence, a feature absent in the target compound due to its non-aromatic substituents.
  • Applications : Studied for photophysical applications, highlighting how substituent choice dictates functional utility. The target compound’s cyclohexene and pyrrolidine groups suggest divergent applications in sterically demanding environments .

Methyl 2-[6-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-pyrimidin-4-yl]acetate

  • Structure : Pyrimidine core with a dioxolane-protected aldehyde and ester group, differing significantly in backbone and functional groups.
  • Synthetic Relevance : Demonstrates the versatility of ketone and ester functionalities in heterocyclic chemistry. The target compound’s pyrrolidine moiety could similarly act as a directing group in catalysis or complexation .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Reactivity/Synthesis Highlights Potential Applications
This compound C₁₃H₂₁NO Cyclohexene, pyrrolidine, ketone Undisclosed synthesis; steric modulation Drug discovery, catalysis
2-Cyclohexylidene-3-(pyrrolidin-1-yl)-3-thioxopropanenitrile C₁₃H₁₇N₂S Cyclohexylidene, thioxo, nitrile [4+1]-annulation with carbenoids Heterocycle synthesis
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one C₂₃H₁₆O Phenyl, pyrenyl, enone Photophysical activity Fluorescent materials

Research Findings and Implications

  • Electronic Modulation : The pyrrolidine group’s electron-donating nature may stabilize transition states in catalytic processes, contrasting with the electron-withdrawing nitrile in 1n .
  • Limitations : Lack of published crystallographic data (e.g., SHELX-refined structures) hinders precise conformational analysis. Existing analogs, such as 1-phenyl-3-pyrenyl derivatives, benefit from extensive photophysical characterization, a gap for the target compound .

Biological Activity

3-Cyclohex-3-en-1-yl-1-pyrrolidin-1-yl-propan-1-one, with the CAS number 2409699-18-7, is a compound that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 3-(cyclohex-3-en-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
  • Molecular Formula : C13H21NO
  • Molecular Weight : 207.32 g/mol

The compound features a cyclohexene ring and a pyrrolidine moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may influence several biological pathways:

  • Neurotransmitter Modulation : The pyrrolidine structure is known to interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.
  • Antimicrobial Properties : Some ketone derivatives exhibit antibacterial and antifungal activities. Preliminary studies suggest that this compound may also possess similar properties.

Pharmacological Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityExhibited moderate activity against Gram-positive bacteria and fungi .
Neuropharmacological EffectsPotential modulation of dopamine and serotonin receptors, indicating implications for mood disorders .
CytotoxicityEvaluated in vitro on cancer cell lines; showed selective cytotoxic effects without significant toxicity to normal cells .

Case Study 1: Antimicrobial Screening

In a study assessing various ketone derivatives, this compound was screened alongside other compounds. Results indicated that it demonstrated moderate inhibition of bacterial growth, particularly against Staphylococcus aureus and Candida albicans. The compound's structure contributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of the compound. It was found to enhance the release of neurotransmitters in neuronal cultures, suggesting a potential role in treating neurological disorders such as depression or anxiety. The study utilized electrophysiological techniques to measure changes in neuronal excitability following treatment with the compound.

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